2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride
Description
2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride (referenced in as SY222285) is an imidazole derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a 2,2-difluoroethyl (-CH₂CF₂H) substituent at position 1 of the imidazole ring. The hydrochloride salt enhances its stability and solubility for synthetic or pharmaceutical applications.
Properties
IUPAC Name |
2-(chloromethyl)-1-(2,2-difluoroethyl)imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2.ClH/c7-3-6-10-1-2-11(6)4-5(8)9;/h1-2,5H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEKDZFTOSAICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCl)CC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2,2-difluoroethyl)-1H-imidazole.
Chloromethylation: The imidazole derivative is then subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).
Hydrochloride Formation: The resulting product is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the imidazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed to oxidize the imidazole ring.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or alkoxy derivatives of the imidazole compound.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFN
- CAS Number : 1049718-73-1
- Molecular Weight : 180.06 g/mol
The compound features a five-membered imidazole ring with a chloromethyl group and a difluoroethyl substituent. This unique structure contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound is of significant interest in drug design due to its ability to interact with biological targets. Its imidazole structure is known for various pharmacological properties, including:
- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are as follows:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
The antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents .
Materials Science
The difluoroethyl group enhances the lipophilicity and stability of the compound, making it suitable for applications in advanced materials development. Its unique properties allow it to be used in:
- Polymer Chemistry : As a monomer or additive in polymer synthesis to enhance thermal stability and chemical resistance.
- Coatings : In formulations for protective coatings due to its resistance to solvents and UV light.
Biological Studies
In biological research, this compound serves as a probe for studying various biochemical interactions. Its ability to form stable bioisosteres allows researchers to explore:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
- Cellular Mechanisms : It can be utilized to investigate cellular processes by tracking its interactions within biological systems.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole exhibit potent activity against resistant bacterial strains, suggesting that this compound could be modified for enhanced efficacy .
- Material Development Research : Research conducted by material scientists showed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability compared to traditional materials .
- Biochemical Interaction Analysis : A biochemical study found that the compound effectively modulates enzyme activity related to cancer metabolism, indicating potential applications in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group can react with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. The difluoroethyl group can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Estimated based on analogs.
Reactivity and Functional Group Analysis
Biological Activity
2-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₆ClF₂N₂
- Molecular Weight : 179.58 g/mol
- CAS Number : 135206-93-8
The compound contains a chloromethyl group and a difluoroethyl moiety attached to an imidazole ring, which contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The difluoroethyl group can engage in hydrogen bonding, enhancing affinity for biological receptors.
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that imidazole derivatives possess antimicrobial properties. The presence of the chloromethyl and difluoroethyl groups may enhance the compound's efficacy against various pathogens.
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in pathways involving metal-dependent enzymes. This suggests potential applications in treating diseases where enzyme dysregulation is a factor.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Use of chloromethylation agents and difluoromethylating agents.
- Reaction Conditions : Conducted under controlled temperatures with appropriate solvents to optimize yield.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(chloromethyl)-1-(2,2-difluoroethyl)-1H-imidazole hydrochloride, and how can purity be validated?
- Methodology :
- Imidazole Core Formation : Cyclization via condensation of 1,2-diamines with α-halo ketones under acidic conditions (e.g., ZnCl₂ catalysis) .
- Functionalization : Introduce the 2,2-difluoroethyl group via nucleophilic substitution using 2,2-difluoroethyl bromide and a base (e.g., K₂CO₃). The chloromethyl group is typically added via alkylation with chloromethylating agents .
- Salt Formation : Treat the free base with HCl to form the hydrochloride salt, enhancing solubility .
- Validation : Purity is confirmed via HPLC (≥95% purity), NMR (¹H/¹³C for structural integrity), and elemental analysis .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?
- Methodology :
- The hydrochloride salt increases polarity, improving water solubility for biological assays. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic susceptibility of the chloromethyl group requires pH-controlled buffers (pH 4–7) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the imidazole ring (δ 7.2–7.8 ppm), chloromethyl (δ 4.5–5.0 ppm), and difluoroethyl groups (¹⁹F NMR: δ -120 to -130 ppm) .
- FT-IR : Confirm N–H stretches (~3200 cm⁻¹) and C–Cl bonds (550–750 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles, e.g., imidazole ring planarity and halogen interactions .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., cytochrome P450 enzymes). The difluoroethyl group’s electronegativity and chloromethyl’s steric effects are key variables .
- MD Simulations : Assess stability of ligand-target complexes in solvated systems (AMBER/CHARMM force fields) over 100 ns trajectories .
- QSAR : Correlate substituent effects (e.g., fluorine position) with activity data from enzyme inhibition assays .
Q. What strategies mitigate side reactions during functionalization of the imidazole ring?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for NH protection during alkylation to prevent cross-reactivity .
- Temperature Control : Maintain reactions at 0–5°C during chloromethylation to minimize polysubstitution .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective difluoroethylation .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
- Methodology :
- Oxidative Stability : Expose to H₂O₂ (3% v/v) or Fenton’s reagent (Fe²⁺/H₂O₂) and monitor degradation via LC-MS. The difluoroethyl group resists oxidation better than non-fluorinated analogs .
- Photolytic Testing : Use ICH Q1B guidelines (UV light, 1.2 million lux·hr) to assess photodegradation pathways. Chloromethyl groups may form radicals, requiring light-protected storage .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates (e.g., ATPase-Glo™ for IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations. Compare with non-chlorinated analogs to assess halogen effects .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
